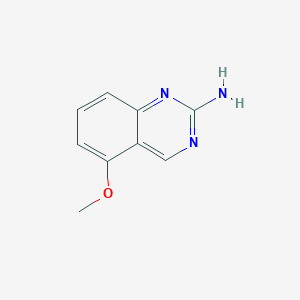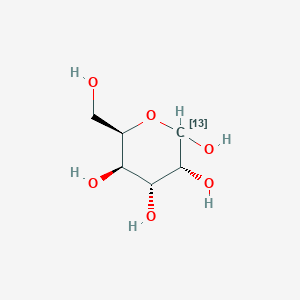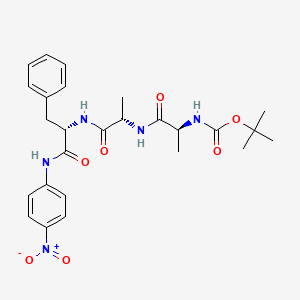
AC-Ala-ala-pro-phe-pna
Descripción general
Descripción
This compound is particularly known for its role as a serine protease inhibitor, effectively inhibiting enzymes such as chymotrypsin, elastase, and other serine proteases . It is often utilized in various assays to measure enzyme activity due to its ability to release a chromogenic product upon hydrolysis .
Mecanismo De Acción
Target of Action
AC-Ala-ala-pro-phe-pna, also known as Suc-AAPF-pNA, is a chromogenic substrate that primarily targets several enzymes. These include chymotrypsin , human pancreatic elastase , cathepsin G , and chymase . It is also a standard substrate for FK-506 binding proteins (FKBPs) , also called macrophilins , and cyclophilins , which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Mode of Action
The compound interacts with its targets by serving as a substrate. When it comes into contact with these enzymes, it undergoes hydrolysis . For instance, in the presence of chymotrypsin, the compound is readily cleaved . The remaining cis form can be enzymatically converted to the trans form by PPIase .
Biochemical Pathways
The hydrolysis of Suc-AAPF-pNA results in the release of yellow p-nitroaniline (pNA), a process that can be measured colorimetrically to reflect enzyme activity . This process affects the biochemical pathways associated with the enzymes it targets, such as the proteolytic pathways of chymotrypsin and elastase .
Pharmacokinetics
It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .
Result of Action
The hydrolysis of Suc-AAPF-pNA by its target enzymes leads to the release of yellow p-nitroaniline (pNA). This change can be measured colorimetrically, providing a quantifiable measure of enzyme activity . This makes Suc-AAPF-pNA a valuable tool for assessing the activity of its target enzymes in various biological and experimental contexts .
Action Environment
The action of Suc-AAPF-pNA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of enzymatic hydrolysis . Additionally, the compound’s solubility can be influenced by the solvent used . Therefore, these factors must be carefully controlled during experimental procedures to ensure accurate and reliable results.
Análisis Bioquímico
Biochemical Properties
AC-Ala-ala-pro-phe-pna is a substrate for several enzymes including alpha-chymotrypsin, human pancreatic elastase, cathepsin G, and chymase . It is also hydrolyzed by subtilisin BPN’ and its variants, and protease Q . The interaction between this compound and these enzymes involves the hydrolysis of the peptide, releasing yellow p-nitroaniline (pNA), which can be measured spectrophotometrically to reflect enzyme activity .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by various enzymes. This process releases p-nitroaniline, a yellow compound that can be detected spectrophotometrically . The rate of this reaction can provide information about the activity of the enzymes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to be a readily soluble and sensitive substrate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-ala-pro-phe-pna typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of coupling and deprotection. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
AC-Ala-ala-pro-phe-pna primarily undergoes hydrolysis reactions when exposed to specific enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically . This reaction is commonly used to assess the activity of serine proteases.
Common Reagents and Conditions
The hydrolysis reaction of this compound typically requires the presence of a serine protease such as chymotrypsin or elastase. The reaction is carried out in a buffered aqueous solution, often at a pH that is optimal for the enzyme’s activity. The reaction conditions may vary depending on the specific enzyme being studied .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring its absorbance at 400-410 nm .
Aplicaciones Científicas De Investigación
AC-Ala-ala-pro-phe-pna has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to measure the activity of serine proteases such as chymotrypsin and elastase.
Molecular Biology: The compound is employed in studies investigating the specificity and kinetics of proteolytic enzymes.
Pharmaceutical Industry: It serves as a reference standard in the development and testing of protease inhibitors, which are potential therapeutic agents.
Comparación Con Compuestos Similares
AC-Ala-ala-pro-phe-pna can be compared with other similar peptide substrates used in enzyme assays:
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA): This compound is also used to assay elastase activity and has a similar mechanism of action.
N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide: Another substrate for serine proteases, used in various protease assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Utilized in assays for different proteases, including chymotrypsin.
The uniqueness of this compound lies in its specific sequence, which makes it a preferred substrate for certain serine proteases, providing high sensitivity and specificity in enzyme assays .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCJQOGNCUSAN-MQQADFIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(benzyloxy)amino]acetate](/img/structure/B3280080.png)












![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)
